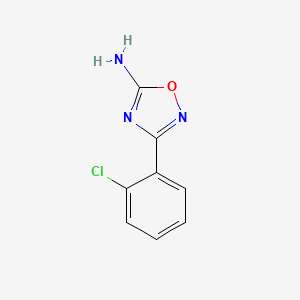

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOMNKCWSMVRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225851-81-9 | |

| Record name | 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Pharmacophoric Properties of the 1,2,4 Oxadiazole Ring System in Research

The 1,2,4-oxadiazole (B8745197) nucleus is a privileged scaffold in medicinal chemistry, valued for its chemical stability and diverse biological applications. mdpi.comresearchgate.net First synthesized in 1884, its utility in drug design has been increasingly recognized, particularly in the last few decades. nih.govchim.it

The structural and electronic properties of the 1,2,4-oxadiazole ring confer several advantageous pharmacophoric features. nih.gov The nitrogen atoms in the ring act as hydrogen bond acceptors, which can facilitate strong interactions with biological targets like enzymes and receptors. nih.govtandfonline.com Furthermore, the ring system is known for its thermal and chemical resistance, contributing to the metabolic stability of molecules in biological systems. mdpi.com

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester groups. chim.itresearchgate.net Bioisosteric replacement is a common strategy in drug design to improve a compound's properties, such as potency, selectivity, and metabolic stability, without significantly altering its binding affinity for the target. researchgate.net The 1,2,4-oxadiazole ring can mimic the geometry and electronic properties of amides and esters, allowing it to form similar non-covalent interactions, while often being less susceptible to hydrolysis by metabolic enzymes. researchgate.netchim.it This metabolic stability is a significant advantage in developing drug candidates with favorable pharmacokinetic profiles.

The versatility of the 1,2,4-oxadiazole ring allows for substitution at the C3 and C5 positions, enabling the synthesis of large libraries of derivatives with diverse functionalities. guidechem.com This synthetic accessibility has led to the discovery of 1,2,4-oxadiazole-containing compounds with a wide spectrum of biological activities. nih.gov

Table 2: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Antiviral | Infectious Diseases |

| Antitubercular | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-Alzheimer | Neurology |

This table summarizes findings from multiple research articles. nih.govnih.govresearchgate.netresearchgate.net

Overview of Advanced Research Methodologies for Novel Chemical Entities

The discovery of novel chemical entities (NCEs) is a complex, time-consuming, and expensive process. nih.gov To enhance efficiency and success rates, researchers employ a variety of advanced methodologies that integrate computational and experimental techniques. nih.gov

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery. nih.gov CADD methods are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of a biological target (e.g., a protein or enzyme). Techniques like molecular docking and molecular dynamics simulations are used to predict how potential drug candidates will bind to the target's active site. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. These approaches use the information from a set of known active molecules (ligands) to develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies are a key component of LBDD. nih.gov

De Novo Drug Design is a computational strategy that aims to generate entirely new molecular structures from the ground up, based on the properties of the target's active site or a pharmacophore model. nih.gov This "from the beginning" approach allows for the exploration of a much broader chemical space than traditional screening methods, potentially leading to the discovery of truly novel scaffolds and intellectual property. nih.gov A significant challenge in de novo design is ensuring the synthetic accessibility of the computationally generated molecules. nih.gov

High-Throughput Screening (HTS) is an experimental approach that involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target. HTS has significantly accelerated the initial stages of drug discovery by allowing for the screening of hundreds of thousands of compounds in a short period. nih.gov

Table 3: Comparison of Modern Drug Discovery Methodologies

| Methodology | Principle | Key Advantage | Primary Limitation |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes 3D structure of the biological target to guide design. | Rational design of potent ligands. | Requires a known high-resolution target structure. |

| Ligand-Based Drug Design (LBDD) | Uses information from known active ligands to build models. | Applicable when target structure is unknown. | Limited by the chemical diversity of known actives. |

| De Novo Drug Design | Generates novel molecular structures computationally. | Explores vast, novel chemical space. | Synthetic feasibility of generated molecules can be low. nih.gov |

| High-Throughput Screening (HTS) | Automated experimental testing of large compound libraries. | Rapidly identifies "hit" compounds from large collections. nih.gov | Can be resource-intensive and may yield non-specific hits. |

Advanced Theoretical and Computational Investigations of 3 2 Chlorophenyl 1,2,4 Oxadiazol 5 Amine and Analogs

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the molecular structure, reactivity, and electronic properties of heterocyclic compounds. For 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine and its analogs, computational methods, particularly those rooted in quantum mechanics, are indispensable for elucidating characteristics that are challenging to probe experimentally. These theoretical investigations enable a detailed understanding of the molecule's behavior at the atomic and electronic levels, guiding further research and application.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.netbohrium.com This method is widely employed to predict the geometries, energies, and other electronic properties of compounds like this compound. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used to perform these calculations. researchgate.netbohrium.com

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. mdpi.com This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For this compound, the key structural parameters include the internal geometry of the 1,2,4-oxadiazole (B8745197) ring and the spatial orientation of the 2-chlorophenyl substituent.

Conformational analysis focuses on the rotational barrier around the single bond connecting the phenyl ring and the oxadiazole ring. The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, which significantly influences the preferred conformation. The dihedral angle between the plane of the oxadiazole ring and the phenyl ring is a critical parameter. Studies on structurally related compounds, such as 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, have shown that the oxadiazole ring can be slightly twisted with respect to the substituted benzene (B151609) ring, with dihedral angles around 9.5°. nih.gov Computational analyses on other molecules with multiple aryl rings have explored the energy barriers associated with the rotation of these rings, which can be substantial. nih.gov

Table 1: Representative Calculated Equilibrium Structural Parameters for a 3-Aryl-1,2,4-oxadiazole Moiety using DFT

| Parameter | Description | Typical Value |

| C-C (phenyl) | Carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-N (ring) | Carbon-nitrogen bond length in the oxadiazole ring | ~1.31 - 1.38 Å |

| N-O (ring) | Nitrogen-oxygen bond length in the oxadiazole ring | ~1.42 Å |

| C-O (ring) | Carbon-oxygen bond length in the oxadiazole ring | ~1.34 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| ∠(C-N-O) | Bond angle within the oxadiazole ring | ~105° - 110° |

| Dihedral Angle | Angle between phenyl and oxadiazole planes | ~5° - 20° |

Computational chemistry is a powerful tool for assessing the relative thermodynamic stabilities of isomers. Oxadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). DFT calculations, specifically using the B3LYP/6-311+G** level of theory, have been employed to investigate the factors affecting the stability of these isomers. scirp.org By comparing the calculated total energies of the optimized geometries, a stability order can be established. Such studies have shown that the 1,3,4-oxadiazole isomer is the most thermodynamically stable, followed by the 1,2,4- and 1,2,5-isomers, with the 1,2,3-oxadiazole (B8650194) being the least stable. scirp.org The stability is influenced by factors including aromaticity and the arrangement of heteroatoms within the five-membered ring.

Table 2: Relative Thermodynamic Stability of Oxadiazole Isomers based on DFT Calculations

| Isomer | Relative Energy (kcal/mol) | Stability Ranking |

| 1,3,4-Oxadiazole | 0.00 | Most Stable |

| 1,2,4-Oxadiazole | +5.5 | Less Stable |

| 1,2,5-Oxadiazole | +21.7 | Less Stable |

| 1,2,3-Oxadiazole | +45.1 | Least Stable |

Note: Data is representative of relative stabilities found in computational studies. scirp.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. slideshare.netimperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors, derived within the framework of DFT, quantify different aspects of a molecule's reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, the distribution of the HOMO and LUMO would likely show the HOMO localized over the electron-rich amino group and the phenyl ring, while the LUMO may be distributed across the electron-deficient oxadiazole ring. researchgate.net The specific energies and the resulting reactivity descriptors are sensitive to the substituents on the phenyl ring.

Table 3: Representative FMO Energies and Calculated Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.3 |

| LUMO Energy | ELUMO | - | -1.8 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.05 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.25 |

| Chemical Softness | S | 1/η | 0.44 |

| Electrophilicity Index | ω | χ²/2η | 3.65 |

Note: Values are illustrative for a substituted oxadiazole derivative and are calculated from representative HOMO/LUMO energies. irjweb.com

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit interesting non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. Oxadiazole derivatives have been investigated as potential NLO materials due to the electron-deficient nature of the oxadiazole ring, which can act as an effective π-bridge or acceptor unit. bohrium.com

Computational methods are crucial for predicting the NLO response of a molecule. Key properties calculated include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field (linear response).

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity. A large β value is a prerequisite for a material to be a good candidate for second-harmonic generation and other NLO applications. researchgate.net

For this compound, the combination of the electron-donating amino group and the π-system of the phenyl and oxadiazole rings could lead to a significant intramolecular charge transfer, which is a key feature for enhancing NLO properties. dntb.gov.ua DFT calculations can effectively model these properties and guide the design of new oxadiazole-based NLO materials. bohrium.combohrium.com

Table 4: Representative Calculated NLO Properties for an Oxadiazole Derivative

| Property | Symbol | Unit | Typical Calculated Value |

| Dipole Moment | μ | Debye | 3.5 - 5.0 |

| Mean Polarizability | <α> | 10⁻²⁴ esu | 20 - 30 |

| First Hyperpolarizability | β | 10⁻³⁰ esu | 5 - 15 |

Note: Values are representative and depend heavily on the specific molecular structure and computational method.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While originally defined by structural and reactivity criteria, computational methods provide magnetic criteria for assessing aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic index. scirp.org It is calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Table 5: Representative NICS(1) Values for Aromaticity Assessment

| Ring System | Typical NICS(1) Value (ppm) | Aromatic Character |

| Benzene | -10.2 | Aromatic |

| 1,2,4-Oxadiazole | -6.5 | Moderately Aromatic |

| Cyclopentadiene | +2.5 | Non-Aromatic |

Note: NICS values are representative and serve for comparative purposes. scirp.org

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Spectroscopic Characterization through Theoretical Calculations

Theoretical calculations serve as a powerful tool in modern chemistry, providing profound insights into the structural and electronic properties of molecules. By simulating spectroscopic data, computational methods can predict and help interpret experimental results, offering a detailed understanding at the atomic level. For this compound and its analogs, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal methods employed for simulating vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational Spectroscopy (FT-IR and Raman) Theoretical Predictions and Scaled Force Fields

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and elucidating molecular structures. Theoretical calculations of vibrational frequencies are crucial for the precise assignment of experimental spectral bands. The process typically begins with the optimization of the molecule's ground-state geometry using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p).

Following geometry optimization, harmonic vibrational frequencies are calculated. However, these theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To bridge this gap, the scaled quantum mechanical (SQM) force field method is employed. researchgate.net This involves scaling the calculated frequencies using empirical scale factors, which have been derived by fitting theoretical spectra of similar molecules to their experimental counterparts. researchgate.net This scaling procedure significantly improves the agreement between predicted and observed spectra, with mean deviations often reduced to within 10 cm⁻¹. researchgate.net

For this compound, key vibrational modes can be predicted. These include the N-H stretching vibrations of the amine group, C-H stretching of the phenyl ring, C=N stretching within the oxadiazole ring, and the C-Cl stretching mode. The theoretical spectrum provides a detailed roadmap for interpreting experimental FT-IR and Raman data, allowing for unambiguous band assignments.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C) using Gauge-Including Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The GIAO method effectively addresses the issue of gauge-origin dependence in magnetic property calculations, providing reliable and accurate predictions. mdpi.com

The computational protocol involves optimizing the molecular geometry at a selected level of theory (e.g., DFT/B3LYP with a 6-311+G(2d,p) basis set) in a simulated solvent environment that mimics experimental conditions. nih.gov Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. The final chemical shifts (δ) are obtained by referencing these calculated shielding values (σ) to the shielding value of a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_cal. researchgate.net

For this compound, this approach can predict the chemical shifts for the four distinct protons on the chlorophenyl ring, the two protons of the amine group, and the eight unique carbon atoms. The accuracy of these predictions is generally high, with mean absolute errors often below 0.2 ppm for ¹H and 2.0 ppm for ¹³C, which is sufficient to aid in the assignment of complex experimental spectra. nih.gov

Electronic Absorption Spectra and Time-Dependent DFT (TD-DFT) Calculations

The electronic properties and transitions of a molecule can be investigated using UV-Vis spectroscopy, with theoretical support from Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a powerful method for calculating the excited-state properties of molecules, allowing for the simulation of their electronic absorption spectra. nih.gov

The process starts with a ground-state geometry optimization, similar to the methods described above. Using this optimized structure, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov These calculations can elucidate the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions by analyzing the molecular orbitals involved. nih.gov

For this compound, TD-DFT calculations can predict the absorption bands in the UV-Vis region. The primary transitions are expected to be π → π* transitions associated with the conjugated system formed by the phenyl and oxadiazole rings. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also integral to understanding the electronic behavior and reactivity of the compound. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable computational techniques in drug discovery and materials science. They provide a dynamic, atomistic view of molecular interactions, complementing the static picture offered by spectroscopic calculations. These methods are particularly valuable for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme.

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. nih.gov This technique is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. The process involves using a scoring function to evaluate the binding affinity of numerous poses, predicting the most stable ligand-protein complex. nih.gov

For this compound, a docking study would begin with obtaining the 3D structure of a relevant protein target, for instance, a kinase like Epidermal Growth Factor Receptor (EGFR), which is a common target for heterocyclic compounds. nih.govhilarispublisher.com The ligand's 3D structure is generated and optimized. The docking algorithm then systematically samples conformations of the ligand within the protein's active site, scoring each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The results can reveal key interactions: the amine group of the oxadiazole might act as a hydrogen bond donor, while the nitrogen atoms in the oxadiazole ring could be hydrogen bond acceptors. nih.gov The chlorophenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues in the active site. These predictions provide a structural hypothesis for the ligand's biological activity. semanticscholar.org

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability (RMSD, RMSF)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the protein-ligand complex over time. nih.gov MD is essential for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein upon binding. researchgate.net

An MD simulation is typically performed on the most favorable docked complex. The system is solvated in a water box with ions to neutralize the charge, and the simulation is run for a duration of tens to hundreds of nanoseconds. mdpi.com Key metrics are then analyzed to evaluate the complex's stability.

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue. github.io This analysis reveals the flexibility of different parts of the protein. Residues in the binding site that interact with the ligand often show reduced fluctuations, indicating a stable interaction, while loop regions distant from the active site may exhibit higher flexibility. researchgate.netresearchgate.net Together, RMSD and RMSF analyses validate the docking results and provide confidence in the predicted binding mode.

Photochemical and Photophysical Studies

The photochemical behavior of 1,2,4-oxadiazoles has been the subject of extensive theoretical and experimental investigation, revealing a tendency for these heterocycles to undergo complex rearrangements upon UV irradiation. researchgate.net These transformations are highly dependent on the nature and position of substituents on the oxadiazole ring. rsc.org

Upon irradiation, typically at 254 nm, many 1,2,4-oxadiazole derivatives undergo photoisomerization to other heterocyclic systems, such as 1,3,4-oxadiazoles or, in some cases, ring-degenerate 1,2,4-oxadiazoles. rsc.orgnih.gov Theoretical studies, primarily using Density Functional Theory (DFT) calculations, have been crucial in elucidating the complex mechanisms governing these transformations. researchgate.netnih.gov Several competing pathways have been proposed and substantiated by computational models. researchgate.net

One prominent mechanism is the Ring Contraction-Ring Expansion (RCRE) route. researchgate.netrsc.orgnih.gov This pathway is proposed for the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles to their 1,3,4-oxadiazole counterparts. rsc.org The mechanism involves an initial cleavage of the weak O1-N2 bond, followed by the formation of an intermediate that subsequently rearranges and cyclizes to form the more stable 1,3,4-oxadiazole ring. researchgate.net

A second pathway is the Internal Cyclization-Isomerization (ICI) mechanism. researchgate.netnih.govnih.gov This route becomes competitive, particularly for 5-alkyl-3-amino-1,2,4-oxadiazoles when irradiated in the presence of a base like triethylamine (B128534) (TEA). nih.gov The ICI mechanism can lead to an unprecedented ring-degenerate photoisomerization, where a 3-alkyl-5-amino-1,2,4-oxadiazole is formed. nih.gov

A third proposed mechanism, identified through DFT studies on 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, is the C3-N2 Migration-Nucleophilic Attack-Cyclization (MNAC) route. nih.gov The competition between these pathways (RCRE, ICI, and MNAC) is dictated by the specific substitutions on the oxadiazole ring, particularly the number of hydrogen atoms on the amino moiety, and the relative stabilization of intermediates and transition states in the reaction medium. nih.gov Theoretical findings suggest that conical intersections, which are points of degeneracy between electronic states, play a critical role in mediating these photorearrangements, providing a rapid, radiationless decay path from the excited state to the ground state of the products or intermediates. researchgate.net

| Mechanism | Abbreviation | Key Features | Common Products | Reference |

|---|---|---|---|---|

| Ring Contraction-Ring Expansion | RCRE | Initial O1-N2 bond cleavage followed by rearrangement. | 1,3,4-Oxadiazoles | researchgate.netrsc.orgnih.gov |

| Internal Cyclization-Isomerization | ICI | Competing pathway, often base-assisted. | Ring-degenerate 1,2,4-Oxadiazoles | researchgate.netnih.govnih.gov |

| C3-N2 Migration-Nucleophilic Attack-Cyclization | MNAC | Dependent on amino group substitution. | Varies with substrate | nih.gov |

The initial step in the photorearrangement of 1,2,4-oxadiazoles is the absorption of UV light, which promotes the molecule to an electronically excited state. Computational and spectroscopic evidence strongly indicates that a neutral singlet excited state (S₁) is directly involved in the photoexcitation process. nih.gov DFT calculations on 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles, supported by their UV absorption and fluorescence spectra, confirm the role of the S₁ state. nih.gov

Following excitation to the Franck-Condon region of the S₁ state, the molecule evolves toward ground-state intermediates via conical intersections. researchgate.net This process is exceptionally fast and efficient. The preferred reaction route is described as an evolution from the reactant in its ground state, to the Franck-Condon region upon excitation, then to a conical intersection which facilitates the transition back to the ground state potential energy surface, ultimately leading to the photoproduct. researchgate.net DFT calculations performed on the photoisomerization of hydrazone derivatives of 1,2,4-oxadiazoles also show that the reaction proceeds through the first excited singlet state. researchgate.net While a triplet state could potentially be formed from the S₁ state, theoretical studies on related heterocyclic systems like pyrazoles suggest that the singlet state can evolve directly to give the isomerized product, often via a Dewar-type intermediate. researchgate.net The involvement of the singlet excited state is a key mechanistic feature that governs the subsequent isomerization pathways available to the molecule. nih.gov

Future Research Trajectories and Methodological Innovations for 3 2 Chlorophenyl 1,2,4 Oxadiazol 5 Amine Research

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

To fully explore the therapeutic potential of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine, the development of novel and efficient synthetic strategies is paramount. These strategies should aim to generate a wide array of structural analogs, allowing for a comprehensive investigation of structure-activity relationships (SAR). Future synthetic endeavors will likely focus on modifications at three key positions: the 2-chlorophenyl ring, the 5-amino group, and the core 1,2,4-oxadiazole (B8745197) scaffold itself.

Key approaches to enhance structural diversity include:

Diversification of the Aryl Moiety: The synthesis can begin with a variety of substituted benzamidoximes to introduce different groups onto the phenyl ring at the 3-position of the oxadiazole. This allows for probing the effects of electron-donating and electron-withdrawing groups on biological activity.

Functionalization of the Amino Group: The 5-amino group serves as a critical handle for derivatization. Novel methods, such as the reaction of 5-trichloromethyl-1,2,4-oxadiazoles with various primary and secondary amines, can be employed to introduce a wide range of substituents. researchgate.net Additionally, modern coupling techniques can be used to form amides, sulfonamides, and other functional groups, expanding the chemical space.

Advanced Cyclization Methods: While classical methods involving the cyclization of O-acylamidoximes are well-established, newer protocols offer significant advantages. nih.govnih.gov The use of microwave irradiation and solid-supported syntheses can accelerate reaction times, improve yields, and facilitate purification. nih.gov One-pot procedures, where amidoximes react directly with carboxylic acids or their derivatives, streamline the synthetic process, making it more efficient for library generation. organic-chemistry.orgresearchgate.net Furthermore, the development of continuous flow reactor methodologies could enable the high-throughput synthesis of 1,2,4-oxadiazole libraries for extensive screening. rsc.org

Bioisosteric Replacement and Scaffold Hopping: Future strategies may also involve replacing the 1,2,4-oxadiazole ring with other five-membered heterocycles to explore different physicochemical properties and biological activities. Techniques like the Boulton-Katritzky rearrangement could be explored to convert the oxadiazole ring into other heterocyclic systems, such as 1,2,3-triazoles or imidazoles, providing novel scaffolds for biological evaluation. chim.it

These synthetic innovations will be crucial for generating the diverse chemical libraries needed for subsequent computational and high-throughput screening studies.

| Synthetic Strategy | Description | Key Advantages | Relevant Analogs of this compound |

| Aryl Moiety Diversification | Utilization of various substituted 2-chlorobenzonitriles to generate a range of 2-chlorophenylamidoxime precursors. | Allows for fine-tuning of electronic and steric properties to optimize target binding and pharmacokinetic profiles. | Analogs with additional substituents (e.g., fluoro, methoxy, nitro) on the phenyl ring. |

| N-Functionalization | Derivatization of the 5-amino group via acylation, sulfonylation, alkylation, or reductive amination. | Introduces diverse functional groups that can form new interactions with biological targets and modulate solubility. | N-acetyl, N-benzoyl, N-sulfonyl, and N-alkyl derivatives. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the cyclization of amidoxime (B1450833) intermediates. nih.gov | Reduced reaction times, higher yields, and cleaner reaction profiles. | Rapid generation of a library of analogs for initial screening. |

| Flow Chemistry | Continuous synthesis of the oxadiazole core and its derivatives in a flow reactor system. rsc.org | High-throughput capability, scalability, and improved process control for library production. | Large-scale synthesis of lead compounds and diverse libraries. |

| PIDA-Mediated Cyclization | Intramolecular oxidative cyclization using Phenyliodine diacetate (PIDA) as a mild and efficient oxidant. rsc.org | High functional group tolerance and operational simplicity under mild conditions. | Synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles with sensitive functional groups. |

Integration of Advanced Hybrid Computational-Experimental Methodologies

The integration of computational and experimental techniques offers a powerful, synergistic approach to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. This hybrid methodology allows for the rational design of new compounds, prioritization of synthetic targets, and a deeper understanding of their biological mechanisms.

A potential workflow could involve:

Target Identification and Validation: Computational methods, such as reverse docking and pharmacophore modeling, can be used to screen the this compound structure against databases of known protein targets to identify potential biological macromolecules with which it might interact.

In Silico Library Design and Virtual Screening: Based on the synthetic strategies outlined in the previous section, a virtual library of analogs can be generated. This library can then be screened in silico against the identified biological targets using molecular docking to predict binding affinities and modes. nih.govmdpi.com This process helps to prioritize compounds for synthesis that are most likely to be active.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual library members. nih.gov This early assessment helps to filter out compounds with potentially poor pharmacokinetic profiles or toxicity issues, saving significant time and resources.

Targeted Synthesis and Experimental Validation: The most promising candidates identified through virtual screening and ADMET profiling are then synthesized. These compounds are subsequently tested in vitro to validate the computational predictions, for instance, through enzyme inhibition assays or cell-based proliferation assays. nih.govnih.gov

Iterative Optimization: The experimental data is then used to refine the computational models. For example, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activity. nih.gov This iterative cycle of computational design, synthesis, and testing allows for the rapid optimization of lead compounds with improved potency and drug-like properties. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex and provide insights into the binding mechanism at an atomic level. mdpi.com

This integrated approach ensures that synthetic efforts are focused and resource-efficient, significantly enhancing the probability of identifying potent and selective drug candidates.

| Methodology | Objective | Computational Tools | Experimental Validation |

| Target Fishing | Identify potential biological targets for the compound scaffold. | Reverse Docking, Pharmacophore Screening | Enzyme/Receptor Binding Assays |

| Virtual Screening | Prioritize synthesis of analogs with the highest predicted activity. | Molecular Docking, Free Energy Calculations | In vitro potency and efficacy assays (e.g., IC₅₀, EC₅₀ determination) |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties to guide compound design. | In silico ADMET models (e.g., SwissADME, ADMETlab) mdpi.com | In vitro metabolic stability, cell permeability, and cytotoxicity assays |

| QSAR Modeling | Establish a correlation between chemical structure and biological activity to guide lead optimization. | 2D/3D-QSAR, Machine Learning Models | Synthesis and biological testing of a diverse set of analogs |

| Molecular Dynamics | Understand the dynamic behavior and stability of the ligand-target complex. | MD Simulation software (e.g., GROMACS, AMBER) | Biophysical techniques (e.g., X-ray crystallography, NMR) to confirm binding mode |

Application of High-Throughput Screening for Deeper Mechanistic Insights

High-Throughput Screening (HTS) provides a powerful platform for rapidly evaluating large and diverse chemical libraries against a multitude of biological targets. By applying HTS to a library of this compound analogs, researchers can uncover novel biological activities, identify new therapeutic applications, and gain deeper insights into their mechanisms of action.

A comprehensive HTS strategy would involve several stages:

Library Assembly: A diverse library of analogs, synthesized using the strategies from section 5.1, would be assembled. This library should represent a broad range of physicochemical properties to maximize the chances of identifying hits against various targets.

Primary Screening: The library would be screened at a single concentration against a panel of diverse biological targets. Given the known activities of 1,2,4-oxadiazoles, this panel could include cancer cell lines, various kinases, G-protein coupled receptors, and enzymes involved in parasitic or microbial pathways. nih.govnih.govmdpi.com Phenotypic screens, which measure the effect of a compound on cell behavior (e.g., proliferation, morphology), can also be employed to identify compounds with interesting activities without a preconceived target.

Hit Confirmation and Dose-Response Analysis: Compounds that show significant activity in the primary screen ("hits") are then re-tested to confirm their activity. Subsequently, dose-response curves are generated to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Secondary and Mechanistic Assays: Confirmed hits are further investigated in a battery of secondary assays to determine their selectivity and elucidate their mechanism of action. For example, if a compound is active in a cancer cell line proliferation assay, secondary assays could include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays to pinpoint the molecular target. frontiersin.org

Target Deconvolution: For hits identified through phenotypic screening, computational and experimental methods are used to identify the specific molecular target responsible for the observed effect.

The application of HTS can rapidly expand the known biological profile of the this compound scaffold, potentially revealing unexpected therapeutic opportunities and providing valuable starting points for new drug discovery programs.

| Screening Phase | Objective | Example Assays | Expected Outcome |

| Primary Screening | Identify initial "hits" from a large compound library. | Cell viability assays (e.g., MTT on cancer cell lines), enzyme inhibition assays (e.g., kinases, proteases), receptor binding assays. nih.gov | A list of compounds showing significant activity against one or more targets. |

| Hit Confirmation | Verify the activity of primary hits and eliminate false positives. | Re-testing of hits in the primary assay format. | A set of confirmed, reproducible hits. |

| Dose-Response | Determine the potency of confirmed hits. | Serial dilution of compounds and measurement of biological response to calculate IC₅₀/EC₅₀ values. | Quantitative potency data for each confirmed hit. |

| Selectivity Profiling | Assess the specificity of the hits for their primary target. | Screening active compounds against a panel of related targets (e.g., a kinase panel). | Information on the selectivity of the compounds, helping to identify potential off-target effects. |

| Mechanistic Studies | Elucidate the mechanism of action of the most promising hits. | Cell cycle analysis, apoptosis assays, Western blotting, target engagement assays. | Deeper understanding of how the compounds exert their biological effects at a molecular level. |

Q & A

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine, and what key reaction conditions influence yield?

The synthesis typically involves cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives (e.g., chlorides or esters). Key steps include:

- Precursor preparation : Use of 2-chlorobenzoyl chloride or ester derivatives for coupling with amidoximes.

- Cyclization : Conducted under reflux in solvents like ethanol or DMF, often with catalytic acid (e.g., HCl) or base (e.g., NaHCO₃).

- Purification : Column chromatography or recrystallization to isolate the oxadiazole product. Critical factors affecting yield include solvent polarity (DMF enhances cyclization efficiency), temperature (80–120°C), and reaction time (6–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Prioritize peaks for the oxadiazole ring (C-5 amine proton at δ ~5.5 ppm; aromatic protons from the 2-chlorophenyl group at δ 7.2–7.8 ppm).

- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹ for the amine).

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ at m/z 196.6 (C₈H₆ClN₃O).

- Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Q. How can X-ray crystallography confirm the molecular structure, and what software tools are recommended for data refinement?

Single-crystal X-ray diffraction provides bond lengths , angles , and packing interactions . Use SHELXL for refinement, focusing on:

- R-factors (<5% for high-quality data).

- Thermal displacement parameters to assess crystal stability.

- Hydrogen bonding networks involving the amine and oxadiazole groups. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Contradictions may arise from assay variability or off-target effects . Mitigate by:

- Standardizing assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Purity validation : Confirm >95% purity via HPLC.

- Target validation : Perform siRNA knockdown or CRISPR-Cas9 studies to isolate mechanisms.

- Computational docking : Predict binding affinities to enzymes like EGFR or topoisomerases using AutoDock Vina .

Q. What strategies optimize synthetic yield when scaling up for in vivo studies?

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce toxicity.

- Catalyst screening : Test p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.

- Purification : Use preparative HPLC for higher throughput .

Q. How does substituent variation (e.g., halogen position) on the phenyl ring affect bioactivity?

A Structure-Activity Relationship (SAR) study comparing 2-chloro, 3-chloro, and 4-chloro derivatives reveals:

- 2-Chlorophenyl : Enhanced lipophilicity (logP ~2.1) improves membrane permeability.

- 3-/4-Substituents : Alter steric hindrance, affecting binding to hydrophobic enzyme pockets. Use Hammett constants (σ) to correlate electronic effects with IC₅₀ values in enzyme inhibition assays .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess hydrolysis susceptibility of the oxadiazole ring.

- Molecular Dynamics (MD) : Simulate interactions with water and ions at 310 K (body temperature).

- pKa prediction : Tools like MarvinSketch estimate amine protonation states in blood plasma .

Q. How can researchers validate the compound’s mechanism of action when initial target hypotheses fail?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Phenotypic screening : Zebrafish models for in vivo efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.